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molecular formula C7H13NO B8662767 4-((E)-prop-1-enyl)morpholine CAS No. 20521-59-9

4-((E)-prop-1-enyl)morpholine

Cat. No. B8662767
M. Wt: 127.18 g/mol
InChI Key: WDUAYVHCYGZARQ-UHFFFAOYSA-N
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Patent
US09212336B2

Procedure details

A reaction flask was charged with morpholine (938 g, 10.8 mol) and potassium carbonate (K2CO3) (800 g, 5.8 mol) and heated to 40° C. with stirring. Propionaldehyde (500 g, 8.6 mol) was added dropwise while the temperature was kept under 60° C. with a water bath. After the completion of the addition, the reaction mixture was aged for two hours and filtered. The obtained filtrate was further distilled to provide 4-propenyl-morpholine (850 g, 6.7 mol).
Quantity
938 g
Type
reactant
Reaction Step One
Quantity
800 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.C(=O)([O-])[O-].[K+].[K+].[CH:13](=O)[CH2:14][CH3:15]>>[CH:13]([N:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1)=[CH:14][CH3:15] |f:1.2.3|

Inputs

Step One
Name
Quantity
938 g
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
800 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
500 g
Type
reactant
Smiles
C(CC)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept under 60° C. with a water bath
ADDITION
Type
ADDITION
Details
After the completion of the addition
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
The obtained filtrate was further distilled

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(=CC)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 6.7 mol
AMOUNT: MASS 850 g
YIELD: CALCULATEDPERCENTYIELD 77.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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